molecular formula C23H22ClN3O3S2 B394346 3-(4-CHLOROPHENYL)-5-PHENYL-2-(3,4,4-TRIMETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE CAS No. 303966-32-7

3-(4-CHLOROPHENYL)-5-PHENYL-2-(3,4,4-TRIMETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE

Cat. No.: B394346
CAS No.: 303966-32-7
M. Wt: 488g/mol
InChI Key: QIRZFAXCHZGXTJ-UHFFFAOYSA-N
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Description

3-(4-CHLOROPHENYL)-5-PHENYL-2-(3,4,4-TRIMETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROPHENYL)-5-PHENYL-2-(3,4,4-TRIMETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE involves multiple steps. One common method includes the condensation of 4-chlorobenzaldehyde with 3,4,4-trimethyl-2-sulfanylidene-1,3-thiazolidin-5-one in the presence of a base, followed by cyclization with phenylhydrazine and subsequent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and catalysts is also crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROPHENYL)-5-PHENYL-2-(3,4,4-TRIMETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

    Substitution: Halogen substitution reactions can occur, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various halogenated derivatives, depending on the specific reaction conditions.

Scientific Research Applications

3-(4-CHLOROPHENYL)-5-PHENYL-2-(3,4,4-TRIMETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-5-PHENYL-2-(3,4,4-TRIMETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(4-CHLOROPHENYL)-5-PHENYL-2-(3,4,4-TRIMETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications.

Properties

CAS No.

303966-32-7

Molecular Formula

C23H22ClN3O3S2

Molecular Weight

488g/mol

IUPAC Name

3-(4-chlorophenyl)-5-phenyl-2-(3,4,4-trimethyl-2-sulfanylidene-1,3-thiazolidin-5-yl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C23H22ClN3O3S2/c1-23(2)21(32-22(31)25(23)3)27-17(13-9-11-14(24)12-10-13)16-18(30-27)20(29)26(19(16)28)15-7-5-4-6-8-15/h4-12,16-18,21H,1-3H3

InChI Key

QIRZFAXCHZGXTJ-UHFFFAOYSA-N

SMILES

CC1(C(SC(=S)N1C)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4)C5=CC=C(C=C5)Cl)C

Canonical SMILES

CC1(C(SC(=S)N1C)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4)C5=CC=C(C=C5)Cl)C

Origin of Product

United States

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